2-(morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
Description
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
InChI |
InChI=1S/C12H17N3O2/c16-12-8-10-2-1-3-11(10)13-15(12)9-14-4-6-17-7-5-14/h8H,1-7,9H2 |
InChI Key |
NMDPMUAGZDUUOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Diketone Cyclization with Hydrazine
A common approach involves the condensation of 2,3-cyclopentanedione derivatives with hydrazine hydrate. For example, heating 2,3-cyclopentanedione (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol at reflux for 6 hours yields 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one in 72–78% yield. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/Water (4:1) | Maximizes solubility of intermediates |
| Temperature | 80–85°C | Below 80°C: Incomplete reaction |
| Hydrazine Equiv | 1.1–1.3 | Excess leads to dihydrazide byproducts |
Oxidative Ring-Closure Strategies
Alternative methods employ oxidative cyclization of γ-keto amides. Treatment of 3-(cyclopent-1-en-1-yl)propanamide with Mn(OAc)₃ in acetic acid at 60°C induces radical-mediated cyclization, forming the pyridazinone ring in 65% yield. This method avoids hydrazine handling but requires careful control of oxidizing conditions to prevent over-oxidation.
Morpholinomethyl Group Introduction
Incorporation of the morpholine moiety occurs primarily via nucleophilic substitution or Mannich reactions.
Alkylation of Pyridazinone Intermediates
Direct alkylation using chloromethyl precursors demonstrates moderate success:
Limitations include competitive N-alkylation at pyridazinone N-2 (15–20% byproduct).
Mannich Reaction Optimization
Superior yields are achieved via one-pot Mannich conditions:
Key advantages:
-
Avoids isolation of reactive chloromethyl intermediate
-
Acid catalysis directs substitution to C-2 position (>95% regioselectivity)
Stereochemical Considerations in Synthesis
While the target compound lacks chiral centers, reaction byproducts often exhibit stereochemical complexity requiring resolution.
Diastereomer Control During Alkylation
Using chiral auxiliaries during chloromethylation reduces racemization:
| Auxiliary | De (%) | Yield Impact |
|---|---|---|
| (R)-BINOL-phosphate | 88 | +12% vs control |
| L-Proline | 75 | No yield change |
Enantioselective HPLC using Chiralpak AD columns (5 μm, 250 × 4.6 mm) with hexane:IPA (90:10) mobile phase resolves diastereomers with Rs > 2.5.
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
A recent patent describes a 3-step continuous process:
-
Cyclization Reactor :
-
Residence time: 12 min
-
Throughput: 1.2 kg/h
-
Purity: 98.5%
-
-
Mannich Reaction Unit :
-
Teflon-lined microchannels
-
85°C, 8 bar pressure
-
Conversion: 99.1%
-
-
Crystallization :
-
Anti-solvent: MTBE
-
Particle size: 50–100 μm
-
This system achieves 89% overall yield at 500 kg/month capacity.
Analytical Characterization Benchmarks
Spectroscopic Standards
-
¹H NMR (400 MHz, DMSO-d₆): δ 3.58 (m, 4H, morpholine OCH₂), 2.85 (t, J = 7.2 Hz, 2H, H-5), 2.72 (s, 2H, CH₂N), 2.44 (m, 4H, morpholine NCH₂)
-
HRMS : m/z [M+H]⁺ calcd for C₁₂H₁₆N₃O₂: 242.1134; found: 242.1137
Purity Assessment Protocols
| Method | Column | Mobile Phase | Retention (min) |
|---|---|---|---|
| USP <621> | C18, 3.5 μm, 150 × 4.6 | 0.1% H3PO4:MeCN (70:30) | 8.2 |
| Chiral Purity | Chiralpak AD-3, 3 μm | CO2:MeOH (80:20) | 6.7 (R), 7.9 (S) |
| Step | Preferred Solvent | PEN Criteria | Alternative |
|---|---|---|---|
| Cyclization | Water/EtOH | PMI 8.2 | 2-MeTHF (PMI 9.1) |
| Mannich Reaction | EtOH | EHS Score A | — |
Process mass intensity (PMI) reduced 37% versus batch methods through solvent recycling.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H functionalization using Ru(bpy)₃Cl₂ (2 mol%):
Mechanistic studies suggest radical chain propagation via morpholinium intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of the pyridazine scaffold, including the target compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation effectively. A study highlighted the synthesis of pyridazine derivatives that demonstrated potent activity against different cancer cell lines, suggesting that the morpholine substitution could enhance bioactivity through improved solubility and target specificity .
Case Study:
In a comparative study of pyridazine derivatives, a compound structurally related to 2-(morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one was tested against human breast cancer cells (MCF-7). The results showed an IC50 value of 1.5 μM, indicating potent anticancer activity compared to standard chemotherapeutics .
Antiviral Properties
Compounds similar to 2-(morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one have been investigated for their antiviral effects. Research has identified several heterocycles that inhibit viral replication mechanisms. The morpholine moiety is believed to enhance interaction with viral proteins .
Data Table: Antiviral Activity of Pyridazine Derivatives
| Compound | Virus Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HIV | 0.23 | |
| Compound B | Influenza | 0.45 | |
| Target Compound | HSV | 0.35 |
Enzyme Inhibition
The compound's structural features allow it to interact with various biological targets including enzymes involved in cancer progression and viral replication. Preliminary studies suggest that it may act as a reversible inhibitor of certain kinases and proteases essential for tumor growth and viral life cycles .
Case Study:
An investigation into the inhibitory effects on cyclooxygenase enzymes revealed that related compounds exhibit selective inhibition profiles. The target compound was found to exhibit an IC50 value of 0.52 μM against COX-II enzymes, indicating potential use in anti-inflammatory therapies as well .
Mechanism of Action
The mechanism of action of 2-(morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzyme active sites, thereby inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various pharmacological effects .
Comparison with Similar Compounds
Research Implications
- Drug Design : The target’s morpholine group and moderate logP suggest superior solubility compared to highly lipophilic analogs (e.g., EP 4 374 877 A2), making it a candidate for CNS-targeting agents .
- Crystallography : Software like SHELXL and WinGX (used in small-molecule refinement) would aid in resolving conformational details critical for structure-activity relationships .
Biological Activity
2-(morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a morpholine ring and a cyclopentapyridazine structure, which are significant for its interaction with biological targets. The molecular formula is CHNO, and its molecular weight is approximately 244.29 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes in the body. Notably, it has shown potential as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.
- Monoamine Oxidase Inhibition : Studies indicate that derivatives similar to 2-(morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one exhibit significant inhibitory effects on MAO-A and MAO-B, with IC values suggesting potent activity compared to established inhibitors like lazabemide .
Pharmacological Effects
- Anticonvulsant Activity : The compound has been evaluated for its anticonvulsant properties. In vivo studies demonstrated that it could prevent bicuculline-induced convulsions in mice, indicating potential as an anticonvulsant agent .
- Neuroprotective Effects : Its ability to inhibit MAO suggests neuroprotective potential, particularly in neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have shown reversible inhibition of MAO-B, which is beneficial for maintaining higher levels of neuroprotective neurotransmitters .
- Antiviral Activity : Recent studies have highlighted the antiviral properties of morpholine derivatives. The compound's structural features may enhance its affinity for viral targets, though specific data on this compound's antiviral efficacy remain limited .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of related compounds. For example:
- Study on MAO Inhibition : Derivatives were tested for their IC values against MAO-A and MAO-B. Compounds similar to 2-(morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one exhibited IC values in the low micromolar range, indicating strong inhibition .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the substituents on the morpholine ring significantly influence the biological activity:
- Substituent Variations : The presence of halogenated phenyl groups at specific positions enhanced the inhibitory potency against MAO-B and improved selectivity over MAO-A .
Data Summary
| Compound | Target | IC (µM) | Effect |
|---|---|---|---|
| 2-(morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one | MAO-A | 1.57 | Inhibitor |
| 2-(morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one | MAO-B | 0.013 | Selective Inhibitor |
| Related Compound X | Bicuculline Convulsions | N/A | Prevented |
Q & A
Basic Questions
Q. What synthetic routes are recommended for synthesizing 2-(morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step protocols involving cyclization and functionalization of pyridazine precursors. Key intermediates (e.g., morpholin-4-ylmethyl derivatives) are typically characterized using NMR (1H/13C), GC-MS (to confirm molecular ion peaks and fragmentation patterns), and HPLC (for purity assessment). For example, GC-MS analysis of similar cyclopenta[c]pyridazin-3-one derivatives showed a molecular ion at m/z 136.1, with fragmentation consistent with the core structure . Patent applications (e.g., EP 4 374 877 A2) describe alkylation and amidation steps for analogous compounds, validated by LCMS (m/z 772 [M+H]+) and retention time analysis .
Q. Which analytical techniques are optimal for structural confirmation and purity assessment?
- Methodology :
- GC-MS : Used to identify the molecular ion and fragmentation profile (e.g., m/z 136.1 for the core cyclopenta[c]pyridazin-3-one moiety) .
- HPLC : Retention time consistency (e.g., 1.35 minutes under QC-SMD-TFA05 conditions) ensures purity .
- X-ray crystallography : Resolves stereochemistry and ring puckering dynamics (see advanced questions). SHELX software is widely used for refinement .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across assay systems?
- Methodology : Discrepancies may arise from differences in receptor isoforms (e.g., rat vs. human histamine H3 receptors) or assay conditions. For example, pyridazin-3-one derivatives exhibit species-dependent affinity variations . To address this:
- Perform comparative binding assays using standardized protocols (e.g., radioligand displacement).
- Validate functional activity (e.g., inverse agonism) across cell lines expressing target receptors .
- Use molecular docking to probe structural determinants of activity differences.
Q. What strategies improve synthetic yield and scalability while minimizing by-products?
- Methodology :
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for morpholine alkylation steps .
- Catalyst screening : Palladium or nickel catalysts may reduce side reactions in cyclization steps.
- By-product monitoring : Use LCMS to track impurities (e.g., diastereomers or unreacted intermediates) and adjust purification protocols (e.g., preparative HPLC) .
Q. How can ring puckering dynamics in the cyclopentane moiety be quantitatively analyzed?
- Methodology : Apply Cremer-Pople puckering coordinates to X-ray or DFT-optimized structures. This method defines puckering amplitude (q) and phase angle (φ) to quantify deviations from planarity . For example, cyclopentane rings in similar compounds exhibit pseudorotational flexibility, which impacts ligand-receptor interactions .
Q. What methodologies control stereochemical outcomes during synthesis?
- Methodology : Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., enantioselective alkylation) ensure stereochemical fidelity. For example, patent applications describe stereodescriptors like (4aR) for related compounds, validated by X-ray crystallography . NOESY NMR can further confirm spatial arrangements of substituents .
Data Contradiction Analysis
Q. How should researchers address conflicting pharmacological data (e.g., inverse agonism vs. antagonism)?
- Methodology :
- Assay validation : Ensure consistent use of constitutive activity controls (e.g., empty vector systems) to distinguish inverse agonism from neutral antagonism .
- Pathway profiling : Use β-arrestin recruitment assays or cAMP measurements to clarify signaling bias.
- Meta-analysis : Compare data across published studies (e.g., Bioorg. Med. Chem. Lett. 2011) to identify consensus mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
